KRAS G12C inhibitor 21
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Overview
Description
KRAS G12C inhibitor 21 is a small molecule designed to specifically target the KRAS G12C mutation, which is a common oncogenic driver in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic ductal adenocarcinoma. This compound binds covalently to the cysteine residue at position 12 of the KRAS protein, thereby inhibiting its activity and preventing downstream signaling pathways that promote tumor growth and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KRAS G12C inhibitor 21 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core scaffold, introduction of functional groups, and final coupling reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows a scalable synthesis route that ensures consistency and quality. The process involves large-scale reactions in batch or continuous flow reactors, followed by purification steps such as crystallization, filtration, and chromatography. Quality control measures, including high-performance liquid chromatography and mass spectrometry, are employed to verify the identity and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
KRAS G12C inhibitor 21 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify certain functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further analyzed for their biological activity and potential therapeutic applications .
Scientific Research Applications
KRAS G12C inhibitor 21 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the chemical properties and reactivity of KRAS inhibitors.
Biology: Employed in cell-based assays to investigate the biological effects of KRAS inhibition on cancer cell lines.
Medicine: Utilized in preclinical and clinical studies to evaluate its efficacy and safety as a therapeutic agent for KRAS G12C-mutant cancers.
Industry: Applied in the development of new cancer therapies and as a reference compound in drug discovery programs
Mechanism of Action
KRAS G12C inhibitor 21 exerts its effects by covalently binding to the cysteine residue at position 12 of the KRAS protein. This binding locks the KRAS protein in an inactive state, preventing it from interacting with downstream signaling molecules such as RAF, MEK, and ERK. As a result, the compound effectively inhibits the proliferation and survival of cancer cells harboring the KRAS G12C mutation .
Comparison with Similar Compounds
Similar Compounds
Sotorasib: Another KRAS G12C inhibitor that has shown efficacy in clinical trials for non-small cell lung cancer.
Adagrasib: A KRAS G12C inhibitor with a similar mechanism of action, currently being evaluated in clinical studies.
MRTX849: A KRAS G12C inhibitor that has demonstrated promising preclinical and clinical activity
Uniqueness
KRAS G12C inhibitor 21 is unique in its specific binding affinity and selectivity for the KRAS G12C mutation. It has shown improved pharmacokinetic properties and a favorable safety profile compared to other similar compounds. Additionally, its ability to overcome resistance mechanisms observed with other KRAS inhibitors makes it a valuable candidate for further development .
Properties
Molecular Formula |
C34H30ClN3O4 |
---|---|
Molecular Weight |
580.1 g/mol |
IUPAC Name |
6-chloro-7-(3-hydroxynaphthalen-1-yl)-1-(2-propan-2-ylphenyl)-4-[(1-prop-2-enoylazetidin-3-yl)methyl]quinoxaline-2,3-dione |
InChI |
InChI=1S/C34H30ClN3O4/c1-4-32(40)36-17-21(18-36)19-37-30-16-28(35)27(26-14-23(39)13-22-9-5-6-11-25(22)26)15-31(30)38(34(42)33(37)41)29-12-8-7-10-24(29)20(2)3/h4-16,20-21,39H,1,17-19H2,2-3H3 |
InChI Key |
RGGFDCIDHSJZIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1N2C3=C(C=C(C(=C3)C4=CC(=CC5=CC=CC=C54)O)Cl)N(C(=O)C2=O)CC6CN(C6)C(=O)C=C |
Origin of Product |
United States |
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